molecular formula C16H11NO5 B13154670 7-(2-Furyl)-2,3-dihydro[1,4]dioxino[2,3-g]quinoline-9-carboxylic acid

7-(2-Furyl)-2,3-dihydro[1,4]dioxino[2,3-g]quinoline-9-carboxylic acid

Cat. No.: B13154670
M. Wt: 297.26 g/mol
InChI Key: RKRYXLHTUMCIHU-UHFFFAOYSA-N
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Description

7-(furan-2-yl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline-9-carboxylic acid is a complex heterocyclic compound that incorporates furan, dioxin, and quinoline moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(furan-2-yl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline-9-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of a quinoline derivative with a furan-containing reagent under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the desired heterocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

7-(furan-2-yl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline-9-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The quinoline moiety can be reduced to form dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline and furan rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the quinoline moiety can produce dihydroquinoline derivatives.

Scientific Research Applications

7-(furan-2-yl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline-9-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its unique structural features.

    Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and neuroprotective effects.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 7-(furan-2-yl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline-9-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds like quinoline and its derivatives share the quinoline moiety and exhibit similar biological activities.

    Furan Derivatives:

    Dioxin Derivatives: Compounds with the dioxin moiety, like dioxins, have similar structural features and can undergo related chemical reactions.

Uniqueness

What sets 7-(furan-2-yl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline-9-carboxylic acid apart is its unique combination of furan, dioxin, and quinoline moieties, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H11NO5

Molecular Weight

297.26 g/mol

IUPAC Name

7-(furan-2-yl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline-9-carboxylic acid

InChI

InChI=1S/C16H11NO5/c18-16(19)10-6-12(13-2-1-3-20-13)17-11-8-15-14(7-9(10)11)21-4-5-22-15/h1-3,6-8H,4-5H2,(H,18,19)

InChI Key

RKRYXLHTUMCIHU-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=C3C(=CC(=NC3=C2)C4=CC=CO4)C(=O)O

Origin of Product

United States

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